2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid
Overview
Description
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a quinoline derivative with a pyrazole moiety Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied for their pharmacological effects . These compounds have shown efficacy against various diseases, suggesting that they interact with multiple cellular targets .
Mode of Action
It’s known that pyrazole-containing compounds can interact with various cellular targets, leading to changes in cellular functions . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .
Biochemical Pathways
Related compounds have been found to interfere with the folate pathway in leishmania species, leading to potent antileishmanial activity .
Pharmacokinetics
It’s known that the solubility, lipophilicity, and molecular size of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Related compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . By inhibiting this enzyme, this compound can interfere with the proliferation of cancer cells. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways . It can also affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In non-cancerous cells, the effects of this compound may be less pronounced, but it can still influence cell signaling and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the unwinding of DNA necessary for replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, altering their activity and leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes . These changes can influence the overall impact of the compound on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transport proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments within the cell, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In the mitochondria, it can affect cellular respiration and energy production, leading to changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a reaction between the quinoline core and 3-methyl-1H-pyrazole. This step often requires a catalyst, such as palladium or copper, and may involve heating under reflux conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the quinoline ring. This can be achieved through various methods, such as the Kolbe-Schmitt reaction, which involves the reaction of the quinoline derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution Reactions: The pyrazole and quinoline rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reactions: Nucleophiles such as amines and halides, and electrophiles such as alkyl halides, are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives, which have applications in dyes and pigments.
Reduction: Hydroquinoline derivatives, which are used in the synthesis of pharmaceuticals.
Substitution Reactions: Substituted quinoline and pyrazole derivatives, which have potential biological activities.
Scientific Research Applications
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit bacterial and cancer cell growth makes it a candidate for drug development.
Biology: The compound can be used as a tool in biological studies to understand the mechanisms of action of quinoline derivatives in various biological systems.
Industry: The compound's derivatives can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: A basic structure without the pyrazole moiety.
Pyrazole: A heterocyclic compound without the quinoline core.
2-Methylquinoline-4-carboxylic acid: Similar to the target compound but without the pyrazole group.
Uniqueness: 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline-4-carboxylic acid is unique due to the presence of both the quinoline and pyrazole moieties, which contribute to its enhanced biological activity compared to compounds with only one of these structures.
Properties
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-8-18(17-9)14-10(2)16-12-6-4-3-5-11(12)13(14)15(19)20/h3-8H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCQCYEPLKWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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